Rufigallol
CAS No.: 82-12-2
Cat. No.: VC0542060
Molecular Formula: C14H8O8
Molecular Weight: 304.21 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82-12-2 |
|---|---|
| Molecular Formula | C14H8O8 |
| Molecular Weight | 304.21 g/mol |
| IUPAC Name | 1,2,3,5,6,7-hexahydroxyanthracene-9,10-dione |
| Standard InChI | InChI=1S/C14H8O8/c15-5-1-3-7(13(21)11(5)19)10(18)4-2-6(16)12(20)14(22)8(4)9(3)17/h1-2,15-16,19-22H |
| Standard InChI Key | NEIMTOOWBACOHT-UHFFFAOYSA-N |
| SMILES | C1=C2C(=C(C(=C1O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O |
| Canonical SMILES | C1=C2C(=C(C(=C1O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Rufigallol (CAS: 82-12-2) is characterized by a planar anthraquinone backbone substituted with six hydroxyl groups at positions 1, 2, 3, 5, 6, and 7 . Its molecular formula, , corresponds to a molecular weight of 304.209 g/mol . The compound’s high density (2.032 g/cm³) and boiling point (524.9°C at 760 mmHg) reflect its aromatic rigidity and intermolecular hydrogen bonding .
Table 1: Key Physicochemical Properties of Rufigallol
| Property | Value |
|---|---|
| Molecular Weight | 304.209 g/mol |
| Density | 2.032 g/cm³ |
| Boiling Point | 524.9°C at 760 mmHg |
| Flash Point | 285.3°C |
| LogP | 0.6956 |
| Polar Surface Area (PSA) | 155.52 Ų |
The compound’s redox activity arises from its ability to chelate metal ions and participate in electron-transfer reactions, a feature exploited in both biological and materials contexts .
Synthesis and Modern Methodological Advances
Traditional synthesis of rufigallol involves acid-catalyzed condensation of gallic acid, but recent innovations have optimized this process. Microwave-assisted synthesis, as reported by Bisoyi and Sandeep, enables rapid production of rufigallol in 90 seconds with yields exceeding 90% . This method employs gallic acid and concentrated sulfuric acid under microwave irradiation (300 W), drastically reducing reaction times compared to conventional heating .
Key Advantages of Microwave Synthesis:
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Efficiency: Reaction completion in 90 seconds vs. hours in traditional methods.
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Scalability: Suitable for gram-scale production without compromising yield.
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Sustainability: Reduced energy consumption and minimal byproducts .
Alkylation of rufigallol with branched-chain alkyl halides under similar conditions yields novel room-temperature discotic liquid crystals, expanding its utility in materials science .
Biological Activity and Antimalarial Synergy
Rufigallol exhibits potent antimalarial activity against Plasmodium falciparum, including chloroquine-resistant strains (e.g., W2 clone) . Intriguingly, its synergy with exifone (a structurally related benzophenone) enhances antimalarial efficacy by up to 300-fold in trophozoite-stage parasites . Isobologram analysis revealed that combining 1 nM rufigallol with 10 nM exifone achieves 50% growth inhibition, a effect attributed to stage-specific targeting of hemoglobin digestion pathways .
Mechanism Insights:
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Redox Cycling: Rufigallol generates reactive oxygen species (ROS) via redox cycling, destabilizing parasite membranes .
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Iron Chelation: Hydroxyl groups sequester iron, disrupting heme detoxification in Plasmodium .
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Synergy with Exifone: Exifone’s ortho-hydroxy groups enhance rufigallol’s bioavailability or target engagement, though exact mechanisms remain under investigation .
Despite promising efficacy, exifone’s historical hepatotoxicity in clinical trials (e.g., 1:15,000 incidence of liver damage) necessitates caution in therapeutic applications .
Derivatives and Structure-Activity Relationships
Chemical modification of rufigallol’s hydroxyl groups alters its biological and physical properties. Hexa-O-methylation, for instance, produces rufigallol hexamethyl ether (PubChem CID: 16637827), a derivative with reduced redox activity and improved lipophilicity (LogP: 1.2 vs. 0.6956 in parent compound) .
Table 2: Comparative Properties of Rufigallol and Hexamethyl Ether
| Property | Rufigallol | Hexamethyl Ether |
|---|---|---|
| Molecular Weight | 304.209 g/mol | 388.4 g/mol |
| LogP | 0.6956 | 1.2 |
| Bioactivity | Antimalarial | Inactive |
Derivatization studies highlight the critical role of free hydroxyl groups in antimalarial activity, as methylation abolishes efficacy .
Applications in Materials Science
Alkylated rufigallol derivatives self-assemble into room-temperature columnar mesophases, making them ideal for optoelectronic devices . These discotic liquid crystals exhibit:
Such properties are advantageous in organic photovoltaics and light-emitting diodes (OLEDs), where solution processability and thermal resilience are paramount .
Future Directions and Research Opportunities
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Therapeutic Optimization: Develop rufigallol-exifone analogs with reduced toxicity.
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Materials Innovation: Engineer alkylated derivatives for flexible electronics.
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Mechanistic Studies: Elucidate the molecular basis of antimalarial synergy.
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Green Chemistry: Scale microwave synthesis for industrial production.
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